3-{[(Cyclohex-3-en-1-yl)methyl]amino}-2-methylpropanenitrile
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Overview
Description
3-{[(Cyclohex-3-en-1-yl)methyl]amino}-2-methylpropanenitrile is an organic compound with the molecular formula C11H18N2 It is characterized by the presence of a cyclohexenyl group attached to an amino group, which is further connected to a methylpropanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Cyclohex-3-en-1-yl)methyl]amino}-2-methylpropanenitrile typically involves the reaction of cyclohex-3-en-1-ylmethylamine with 2-methylpropanenitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and efficiency while minimizing waste and energy consumption. The use of automated systems and advanced analytical techniques ensures consistent product quality and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
3-{[(Cyclohex-3-en-1-yl)methyl]amino}-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted amines or other derivatives.
Scientific Research Applications
3-{[(Cyclohex-3-en-1-yl)methyl]amino}-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-{[(Cyclohex-3-en-1-yl)methyl]amino}-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(Cyclohex-3-en-1-yl)methyl]amino}-2-methylpropanenitrile
- [ (Cyclohex-3-en-1-yl)methyl] (2-methoxyethyl)amine
- cis-1-chloro-2-methylcyclopentane
Uniqueness
This compound is unique due to its specific structural features, such as the combination of a cyclohexenyl group with an amino and nitrile functionality. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H18N2 |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-(cyclohex-3-en-1-ylmethylamino)-2-methylpropanenitrile |
InChI |
InChI=1S/C11H18N2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-3,10-11,13H,4-6,8-9H2,1H3 |
InChI Key |
LGBQYUSQAJPISD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1CCC=CC1)C#N |
Origin of Product |
United States |
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